molecular formula C8H8N2O3 B14833043 2-Hydroxyisophthalamide

2-Hydroxyisophthalamide

Katalognummer: B14833043
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: XKDLOWMIXHHXNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyisophthalamide is an organic compound with the molecular formula C8H8N2O3. It is a derivative of isophthalic acid, where one of the carboxylic acid groups is converted into an amide and the other into a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalamide can be synthesized through several methods. One common approach involves the reaction of isophthalic acid with ammonia or an amine to form the corresponding amide. The hydroxyl group can then be introduced through a hydroxylation reaction. The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxyisophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism by which 2-Hydroxyisophthalamide exerts its effects is primarily through its ability to chelate metal ions. The hydroxyl and amide groups coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical and photophysical processes, depending on the metal ion and the specific application .

Vergleich Mit ähnlichen Verbindungen

    2-Hydroxyterephthalamide: Similar structure but derived from terephthalic acid.

    2-Hydroxybenzamide: Contains a hydroxyl group and an amide group on a benzene ring but lacks the additional carboxylic acid group.

Uniqueness: 2-Hydroxyisophthalamide is unique due to its specific arrangement of functional groups, which allows it to form highly stable and luminescent metal complexes. This property makes it particularly valuable in applications requiring long-lived luminescence and high stability .

Eigenschaften

Molekularformel

C8H8N2O3

Molekulargewicht

180.16 g/mol

IUPAC-Name

2-hydroxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C8H8N2O3/c9-7(12)4-2-1-3-5(6(4)11)8(10)13/h1-3,11H,(H2,9,12)(H2,10,13)

InChI-Schlüssel

XKDLOWMIXHHXNB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C(=O)N)O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.